molecular formula C20H30S2 B173766 3,3'-Dihexyl-2,2'-bithiophene CAS No. 125607-30-9

3,3'-Dihexyl-2,2'-bithiophene

Cat. No. B173766
M. Wt: 334.6 g/mol
InChI Key: RQHMOXZEVWCNMG-UHFFFAOYSA-N
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Description

3,3’-Dihexyl-2,2’-bithiophene is a chemical compound with the molecular formula C20H30S2 . It is also known by other names such as 3-hexyl-2-(3-hexylthiophen-2-yl)thiophene and 2,2’-Bithiophene, 3,3’-dihexyl- .


Molecular Structure Analysis

The molecular structure of 3,3’-Dihexyl-2,2’-bithiophene consists of 20 carbon atoms, 30 hydrogen atoms, and 2 sulfur atoms . The InChI representation of the molecule is InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-15-21-19(17)20-18(14-16-22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 .


Chemical Reactions Analysis

3,3’-Dihexyl-2,2’-bithiophene can be used as a donor-acceptor molecule in organic electronic devices . It can also be used in the synthesis of P3HT, which can be potentially used for photocatalytic applications .


Physical And Chemical Properties Analysis

3,3’-Dihexyl-2,2’-bithiophene is a liquid at 20°C . It has a molecular weight of 334.6 g/mol . The compound has a boiling point of 82°C at 0.03 mmHg . It has a specific gravity of 1.00 and a refractive index of 1.54 .

Scientific Research Applications

Application in Organic Electronics

  • Specific Scientific Field: Organic Electronics

Application in Organic Semiconductors

  • Specific Scientific Field: Organic Semiconductors

Application in Polymer Synthesis

  • Specific Scientific Field: Polymer Synthesis

  • Methods of Application or Experimental Procedures: The synthesis involves a Pd/Ag cocatalyzed cross dehydrogenative coupling (CDC) polymerization . The specific procedures were not detailed in the sources.

  • Results or Outcomes: The synthesized polymer has unexpectedly low homocoupling defects and high molecular weight . These results go counter to the Carothers equation, which is often used to predict the utility of a small molecule reaction in a polymerization .

Application in Insulated Molecular Wires

  • Specific Scientific Field: Insulated Molecular Wires

Application in Donor-Acceptor Polymers

  • Specific Scientific Field: Donor-Acceptor Polymers

  • Methods of Application or Experimental Procedures: The synthesis involves a cross-coupling reaction . The specific procedures were not detailed in the sources.

  • Results or Outcomes: The synthesized polymer has unexpectedly low homocoupling defects and high molecular weight . These results go counter to the Carothers equation, which is often used to predict the utility of a small molecule reaction in a polymerization .

Future Directions

3,3’-Dihexyl-2,2’-bithiophene and related compounds have potential applications in organic electronics . They can be used in the synthesis of regioregular-P3HT-regiosymmetric-P3HT, a diblock polymer for organic electronics-based applications .

properties

IUPAC Name

3-hexyl-2-(3-hexylthiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-15-21-19(17)20-18(14-16-22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHMOXZEVWCNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC=C1)C2=C(C=CS2)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467423
Record name 3,3'-Dihexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dihexyl-2,2'-bithiophene

CAS RN

125607-30-9
Record name 3,3'-Dihexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hexylmagnesium bromide (100 ml, 2 M solution in diethyl ether, 200 mol) was added dropwise to a solution of 3,3′-dibromo-2,2′-bithiophene (15 g, 46.6 mmol) and Ni(dppp)Cl2 (0.5 g, 0.1 mmol) in 100 ml of diethyl ether at 0° C. The reaction was slightly exothermic and a red brown coloration was observed. After stirred and heated for 24 h, the reaction mixture was cautiously poured into a mixture of crushed ice and diluted HCl solution and extracted with ether. The combined extracts were dried over anhydrous MgSO4 and filtered. After removal of the solvent, the residue was vacuum-distilled to give a clear viscous oil (15.6 g, 81%). 1H-NMR (CDCl3, ppm): δ7.25 (d, 2H, J=5 Hz), 6.96 (d, 2H, J=5 Hz), 2.50 (t, 4H), 1.54 (m, 4H), 1.23 (m, 12H), 0.85 (t, 6H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
81%

Synthesis routes and methods II

Procedure details

Hexylmagnesium bromide (100 ml, 2 M solution in diethyl ether, 200 mol) was added dropwise to a solution of 3,3′-dibromo-2,2′-bithiophene (15 g, 46.6 mmol) and Ni(dppp)Cl2 (0.5 g, 0.1 mmol) in 100 ml of diethyl ether at 0C. The reaction was slightly exotherm and a red brown coloration was observed. After stirred and heated for 24 h, the reaction mixture was cautiously poured into a mixture of crushed ice and diluted HCl solution and extracted with ether. The combined extracts were dried over anhydrous MgSO4 and filtered. After removal of the solvent, the residue was vacuum-distilled to give a clear viscous oil (15.6 g, 81%). 1H-NMR (CDCl3, ppm): δ7.25 (d, 2H, J=5 Hz), δ6.96 (d, 2H, J=5 Hz), 2.50 (t, 4H), 1.54 (m, 4H), 1.23 (m, 12H), 0.85 (t, 6H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
S Hayashi, S Yamamoto, T Koizumi - Materials Today Communications, 2018 - Elsevier
We synthesized a zig-zag shaped polymer by the direct arylation of 3,3’-dihexyl-2,2’-bithiophene with 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene in common solvents (polar: N,N-…
Number of citations: 5 www.sciencedirect.com
L Huang, H Li - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
(IUCr) 2,2′-(3,3′-Dihexyl-2,2′-bithiophene-5,5′-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Journal logo Acta Crystallographica Section E Acta Crystallographica Section E …
Number of citations: 3 scripts.iucr.org
T Duan, K Fan, C Zhong, X Chen, T Peng, J Qin - Journal of power sources, 2013 - Elsevier
A new class of metal-free organic dyes (DH-41–DH-44) containing triphenylamine group as an electron donor, cyanoacrylic acid group as an electron acceptor and a π-linker of 2,2′-…
Number of citations: 35 www.sciencedirect.com
RMS Maior, K Hinkelmann, H Eckert, F Wudl - Macromolecules, 1990 - ACS Publications
The isolation of amorphous solids from the reaction of thiophene with various catalysts dates back to 1883 with Victor Meyer’s1 “sulfuric acid wash” process for the puri-fication of coal …
Number of citations: 371 pubs.acs.org
H Higuchi, T Ishikura, K Mori, Y Takayama… - Bulletin of the …, 2001 - journal.csj.jp
An extended π-electronic conjugation system of dihexylbithiophene–octaethylporphyrin [OEP–(DHBT) n –OEP; n = 1–5], all the chromophores in which are connected with the linkage …
Number of citations: 30 www.journal.csj.jp
C Roux, JY Bergeron, M Leclerc - Die Makromolekulare …, 1993 - Wiley Online Library
Temperature‐dependent optical absorption measurements have revealed important thermochromic effects in poly(3‐dodecylthiophene) and poly(3‐octyloxy‐4‐methylthiophene) …
Number of citations: 149 onlinelibrary.wiley.com
H Masuda, K Kaeriyama, H Suezawa… - Journal of Polymer …, 1992 - Wiley Online Library
Since poly (3-alkylthiophene) s have been shown to be soluble and conductive, lS2 many researches have been devoted to studying the preparation and properties of poly (3-…
Number of citations: 8 onlinelibrary.wiley.com
XM Liu, T Lin, J Huang, XT Hao, KS Ong, C He - Macromolecules, 2005 - ACS Publications
A series of hyperbranched alternating copolymers were synthesized by either Suzuki or Grignard coupling polycondensation reactions between two AB 4 -type tetrahedral monomers […
Number of citations: 57 pubs.acs.org
S Hayashi, A Takigami… - Chemistry–An Asian …, 2018 - Wiley Online Library
In π‐conjugated polymers (πCPs), crystallinity and fluorescence typically exhibit a trade‐off relationship. Here, we have synthesized a highly crystalline and fluorescent π‐conjugated …
Number of citations: 20 onlinelibrary.wiley.com
N Onda, R Sato, J Kuwabara, T Yasuda, T Kanbara - Synthetic Metals, 2023 - Elsevier
Polycondensation of 1,2,4,5-tetrafluorobenzene (1) with 3,3′-dihexyl-2,2′-bithiophene via Pd/Ag dual-catalyzed cross-dehydrogenative coupling was examined. In situ deprotonation-…
Number of citations: 2 www.sciencedirect.com

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